Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate is a chemical compound that belongs to the class of benzo[d]thiazole derivatives.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-aminobenzo[d]thiazole with ethyl difluoroacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored for its potential use in treating various diseases, including infections and cancer.
Wirkmechanismus
The mechanism of action of Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also exhibit significant biological activities and are used in similar applications, including antimicrobial and anticancer research.
Thiazole derivatives: These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agriculture.
Benzothiazole derivatives: These compounds have been studied for their potential use in developing new therapeutic agents and materials.
This compound is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H9F2NO2S |
---|---|
Molekulargewicht |
257.26 g/mol |
IUPAC-Name |
ethyl 2-(difluoromethyl)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C11H9F2NO2S/c1-2-16-11(15)6-3-4-7-8(5-6)17-10(14-7)9(12)13/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
VZTRGEQZPSWPEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.